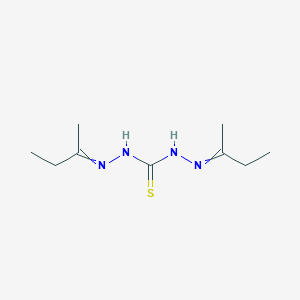

N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide

Description

N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is a thiosemicarbazide derivative characterized by two butan-2-ylidene groups attached to a hydrazine-carbothiohydrazide backbone. Its synthesis typically involves the condensation of hydrazine-carbothiohydrazide with ketones (e.g., 2-butanone) under acidic conditions, forming a bis-hydrazone structure with stereochemical complexity due to restricted rotation around the amide bond . The compound’s physicochemical properties, such as isomerism and hydrogen-bonding patterns, are critical to its reactivity and applications in medicinal chemistry and materials science.

Properties

CAS No. |

102266-85-3 |

|---|---|

Molecular Formula |

C9H18N4S |

Molecular Weight |

214.33 g/mol |

IUPAC Name |

1,3-bis(butan-2-ylideneamino)thiourea |

InChI |

InChI=1S/C9H18N4S/c1-5-7(3)10-12-9(14)13-11-8(4)6-2/h5-6H2,1-4H3,(H2,12,13,14) |

InChI Key |

XAXLFEQKPFOEMW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=NNC(=S)NN=C(C)CC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide typically involves the reaction of hydrazinecarbothioamide with butan-2-one under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Major Products

Scientific Research Applications

N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of other hydrazine derivatives and heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.

Medicine: Explored for its anticancer properties, as it can inhibit the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N’,2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide involves its interaction with molecular targets such as enzymes and proteins. The compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it disrupts essential biological processes in target cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spectral and Electronic Properties

- ¹H NMR Analysis: The target compound’s ¹H NMR spectrum (analogous to ) shows split signals for NH protons (9.99–10.16 ppm) and methyl/ethyl groups (0.76–2.24 ppm), indicative of Z/E isomerism and conformational flexibility . In contrast, FTCH () exhibits simplified aromatic proton signals due to symmetrical flavanone substituents .

- Electronic Properties : The electron-withdrawing thiocarbonyl group in the target compound reduces electron density at the hydrazine core compared to 3-chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide (), where the benzothiophene moiety enhances conjugation and stability .

Crystallographic and Computational Insights

- Single-Crystal Studies : The E-configuration of the imine group in (2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]hydrazinecarboxamide () is confirmed via X-ray diffraction, a feature likely shared by the target compound’s hydrazone bonds .

- DFT Calculations : FTCH () is computationally predicted to have high chemical reactivity (low HOMO-LUMO gap), whereas the target compound’s aliphatic substituents may increase stability and reduce reactivity .

Biological Activity

N',2-Di(butan-2-ylidene)hydrazine-1-carbothiohydrazide is a hydrazone derivative with potential biological activities. Hydrazones are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

The compound features a thiohydrazide functional group, which is crucial for its biological activity. The presence of the butan-2-ylidene moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research has shown that compounds containing hydrazone and thiosemicarbazone moieties exhibit significant antimicrobial properties. A study investigating various thiosemicarbazone derivatives revealed that these compounds demonstrated notable activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiosemicarbazone Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| E. coli | 12 | |

| Other Thiosemicarbazones | Various | 10 - 20 |

Cytotoxicity and Antitumor Activity

The cytotoxic potential of this compound has been evaluated in several cancer cell lines. The compound exhibited significant cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating its effectiveness in inhibiting cell proliferation.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| HeLa | 35 |

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various hydrazone derivatives, including this compound. The results indicated that this compound effectively inhibited bacterial growth through disruption of bacterial cell membranes .

Evaluation of Cytotoxic Effects

Another research project focused on evaluating the cytotoxic effects of this compound on different cancer cell lines. The findings demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.